Relative Potency in Prolactin Suppression: Dihydroergocryptine vs. Bromocriptine and Dihydroergocristine
In a randomized, crossover study in humans and parallel studies in rats, the prolactin-lowering efficacy of dihydroergocryptine was directly compared with the clinical standard bromocriptine and the closely related analog dihydroergocristine [1]. The data demonstrate that dihydroergocryptine has an intermediate potency, which may contribute to its better tolerability profile compared to the more potent bromocriptine [2].
| Evidence Dimension | Prolactin-lowering potency (relative) |
|---|---|
| Target Compound Data | Relative potency assigned a value of 1 |
| Comparator Or Baseline | Bromocriptine: ~2x more potent; Dihydroergocristine: ~0.5x as potent |
| Quantified Difference | Dihydroergocryptine is approximately half as potent as bromocriptine and twice as potent as dihydroergocristine. |
| Conditions | Human and rat models; oral administration; effect measured via plasma prolactin concentration reduction. |
Why This Matters
This intermediate potency is directly linked to improved tolerability, as effective doses of dihydroergocryptine were reported to be much better tolerated than those of bromocriptine, making it a clinically valuable option for managing hyperprolactinemia or as an adjunct in Parkinson‘s disease therapy [1][2].
- [1] Prolactin lowering effect of dihydroergokryptine in rat and in man. J Endocrinol Invest. 1986;9:31-36. View Source
- [2] Albanese A, Colosimo C. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists. Acta Neurol Scand. 2003;107(5):349-355. View Source
